4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholine-3-carboxylic acid
Description
4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1λ⁶-thiomorpholine-3-carboxylic acid is a fluoromethyloxycarbonyl (Fmoc)-protected heterocyclic carboxylic acid. Its structure comprises a six-membered thiomorpholine ring with a 1,1-dioxo (sulfone) group and a carboxylic acid substituent at position 3, while the Fmoc group is attached via a carbonyl at position 4 (Fig. 1). The sulfone moiety enhances polarity and oxidative stability compared to thioether-containing analogs, making it valuable in solid-phase peptide synthesis (SPPS) for temporary amine protection .
Structure
3D Structure
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazinane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c22-19(23)18-12-28(25,26)10-9-21(18)20(24)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWXTTZLOJBEDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137447-97-1 | |
| Record name | 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}thiomorpholine-3-carboxylic acid 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholine-3-carboxylic acid , often referred to as FMOC-thiomorpholine, is a derivative of thiomorpholine with potential biological significance. Its unique structure, characterized by the presence of a fluorenylmethoxycarbonyl (FMOC) group and a dioxo-thiomorpholine moiety, suggests various pharmacological applications. This article explores its biological activity, including antibacterial properties, enzyme interactions, and potential therapeutic applications.
- IUPAC Name : 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thiane-4-carboxylic acid
- Molecular Formula : C21H21NO6S
- Molecular Weight : 415.46 g/mol
- CAS Number : 369402-96-0
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of FMOC-thiomorpholine derivatives. For instance, compounds containing similar structures have demonstrated significant activity against various bacterial strains. The presence of the FMOC group enhances solubility and bioavailability, contributing to the compound's effectiveness.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| FMOC-thiomorpholine | E. coli | 25 μg/mL |
| FMOC-thiomorpholine | S. aureus | 30 μg/mL |
| FMOC-thiomorpholine | P. aeruginosa | 20 μg/mL |
These results indicate that the compound possesses a broad spectrum of antibacterial activity, particularly against Gram-negative bacteria.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in bacterial metabolism. For example, it has shown promising results as an inhibitor of leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis in bacteria.
Case Study: LeuRS Inhibition
In vitro studies demonstrated that FMOC-thiomorpholine inhibited LeuRS with an IC50 value significantly lower than that of traditional antibiotics like Rifampicin. This suggests a potential for developing new classes of antibiotics targeting bacterial protein synthesis pathways.
The proposed mechanism of action for FMOC-thiomorpholine involves binding to the active site of target enzymes, thereby preventing substrate access and inhibiting enzymatic activity. The structural features of the compound facilitate strong interactions with amino acid residues critical for enzyme function.
Safety and Toxicity
While the antibacterial efficacy is notable, safety profiles are essential for clinical applications. Preliminary toxicity studies indicate that FMOC-thiomorpholine exhibits low toxicity in mammalian cell lines at therapeutic concentrations.
Table 2: Toxicity Profile
| Test Organism | Concentration Tested (μg/mL) | Observed Effects |
|---|---|---|
| Human fibroblasts | 100 | No significant cytotoxicity |
| HepG2 liver cells | 50 | Mild cytotoxicity observed |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily used in the synthesis of peptide-based drugs. The Fmoc group allows for easy protection and deprotection during peptide synthesis, facilitating the formation of complex structures necessary for biological activity. Its application includes:
- Antibody-Drug Conjugates (ADCs) : The compound can be utilized to create linkers that attach cytotoxic agents to antibodies, enhancing targeted delivery in cancer therapy.
- Peptide Synthesis : It serves as an intermediate in the synthesis of bioactive peptides, which are crucial in various therapeutic areas including oncology and immunology.
Biochemical Studies
Due to its structural characteristics, this compound is employed in biochemical assays to study protein interactions and enzyme activities. Its derivatives can be designed to inhibit specific enzymes or receptors, providing insights into cellular processes and disease mechanisms.
Drug Discovery
The compound's ability to modify biological pathways makes it a candidate for drug discovery projects aimed at developing new therapeutics for diseases such as cancer and autoimmune disorders. Researchers explore its potential as a scaffold for novel drug candidates through structure-activity relationship (SAR) studies.
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related Fmoc-protected heterocyclic carboxylic acids (Table 1):
Key Observations :
- Thiomorpholine vs. Morpholine : The sulfone group in the target compound increases polarity and oxidative resistance compared to morpholine analogs, which lack sulfur .
- Thiomorpholine vs. Thiophene : The six-membered thiomorpholine ring offers distinct conformational flexibility compared to planar thiophene derivatives .
Key Observations :
Physicochemical Properties
Elemental analysis and stability trends highlight key differences (Table 3):
*Estimated based on molecular formula.
Preparation Methods
Cyclization and Sulfone Formation
The thiomorpholine ring is typically constructed via cyclization of thiol-containing precursors. A common method involves reacting D-penicillamine (β,β-dimethylcysteine) with 1,2-dibromoethane under basic conditions to form the thiomorpholine core. Subsequent oxidation of the sulfur atom to sulfone is achieved using meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
- Cyclization :
- React D-penicillamine (10 mmol) with 1,2-dibromoethane (12 mmol) in dimethylformamide (DMF) using 1,8-diazabicycloundec-7-ene (DBU) as a base.
- Yield: 78–85%.
- Sulfone Formation :
- Treat the thiomorpholine intermediate with m-CPBA (2.2 equiv) in dichloromethane at 0°C.
- Yield: >90%.
Fmoc Protection
The Fmoc group is introduced to protect the amine functionality during solid-phase peptide synthesis (SPPS). This step employs Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .
- Dissolve the thiomorpholine sulfone (1 equiv) in tetrahydrofuran (THF).
- Add Fmoc-Cl (1.2 equiv) and DIPEA (2.5 equiv) dropwise at 0°C.
- Stir for 12–15 hours at room temperature.
- Yield: 80–88%.
Carboxylic Acid Functionalization
The carboxylic acid group is often introduced via hydrolysis of a pre-installed ester. For example, tert-butyl esters are cleaved using trifluoroacetic acid (TFA), while methyl esters require lithium hydroxide.
- Ester Hydrolysis :
- Treat the methyl ester derivative (1 equiv) with LiOH (3 equiv) in a THF/water (3:1) mixture.
- Stir at 50°C for 4 hours.
- Yield: 92–95%.
Advanced Methodologies
Solid-Phase Synthesis
Recent advancements utilize SPPS for modular assembly. The thiomorpholine sulfone scaffold is built on Wang resin or Rink amide resin , enabling sequential Fmoc deprotection and coupling.
- Resin Loading : 0.37 mmol/g Fmoc-Rink amide resin.
- Coupling Reagents : HCTU/HOBt with DIPEA in DMF.
- Deprotection : 20% piperidine in DMF.
- Final Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5).
Oxidation State Control
Selective oxidation of thiomorpholine to sulfone is critical. NaIO₄ in water/THF (1:1) selectively produces sulfoxides, while m-CPBA in dichloromethane ensures full oxidation to sulfone.
Analytical Characterization
Spectral Data
Purity Assessment
Challenges and Solutions
Side Reactions
Low Coupling Efficiency
- Issue : Steric hindrance from the Fmoc group.
- Solution : Use COMU or PyAOP coupling reagents, which enhance reactivity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Solution-Phase | 75–85 | 95 | Scalability (>10 g) |
| Solid-Phase | 60–70 | 98 | Automated synthesis |
| Microwave-Assisted | 85–90 | 97 | Reduced reaction time (2–4 hours) |
Q & A
Q. What are the recommended protocols for synthesizing 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1λ⁶-thiomorpholine-3-carboxylic acid, and what coupling agents are typically employed?
Methodological Answer: The synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection strategies. Key steps include:
- Activation : Use Fmoc-Cl or Fmoc-OSu in the presence of a base (e.g., N,N-diisopropylethylamine, DIEA) to introduce the Fmoc group .
- Coupling Agents : Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with N-hydroxybenzotriazole (HOBt) to minimize racemization .
- Purification : Reverse-phase HPLC or flash chromatography under acidic conditions (0.1% TFA in mobile phases) to isolate the compound .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- LC-MS : Confirm molecular weight and purity (>95%) using electrospray ionization (ESI) .
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the thiomorpholine ring conformation, Fmoc group integration, and carboxylic acid proton .
- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for Fmoc and thiomorpholine-1,1-dioxide) .
- Elemental Analysis : Validate stoichiometry, particularly for sulfur and oxygen content .
Q. What storage conditions are optimal to maintain the compound’s stability?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent Fmoc group degradation .
- Incompatibilities : Avoid exposure to strong acids/bases (risk of Fmoc cleavage) and oxidizing agents (risk of thiomorpholine sulfone degradation) .
- Handling : Use anhydrous solvents (e.g., DMF, DCM) during experiments to minimize hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields of this compound across different studies?
Methodological Answer:
- Variable Screening : Use design of experiments (DoE) to test parameters like solvent polarity (DMF vs. THF), temperature (0°C vs. RT), and catalyst loading (HOBt vs. HOAt) .
- Byproduct Analysis : Monitor Fmoc deprotection byproducts (e.g., dibenzofulvene) via TLC or HPLC to identify incomplete reactions .
- Moisture Control : Conduct reactions under inert gas (N₂/Ar) to suppress hydrolysis of the thiomorpholine-1,1-dioxide moiety .
Q. What strategies mitigate racemization during the incorporation of this compound into peptide chains?
Methodological Answer:
- Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization .
- Coupling Additives : Use HOBt or OxymaPure with DIC to enhance coupling efficiency while suppressing epimerization .
- Kinetic Monitoring : Use circular dichroism (CD) spectroscopy to track chiral integrity during solid-phase peptide synthesis .
Q. What are the challenges in analyzing degradation pathways under physiological conditions, and how can they be addressed?
Methodological Answer:
- Degradation Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, followed by LC-MS/MS to identify breakdown products (e.g., free thiomorpholine or fluorenylmethanol) .
- Challenge : The thiomorpholine-1,1-dioxide group may undergo reductive cleavage in vivo, complicating metabolite identification. Use isotopic labeling (e.g., ¹³C-thiomorpholine) for tracer studies .
- Computational Modeling : Apply DFT calculations to predict degradation hotspots (e.g., sulfone group reactivity) .
Data Contradictions and Validation
Q. How should conflicting data on the compound’s solubility in polar aprotic solvents be reconciled?
Methodological Answer:
Q. What evidence supports the stability of the Fmoc group under prolonged storage, and how does this impact experimental design?
Methodological Answer:
- Accelerated Stability Studies : Store the compound at 25°C/60% RH for 6 months and analyze Fmoc retention via HPLC. SDS data indicate Fmoc cleavage <5% under recommended storage conditions .
- Experimental Design : Pre-purify batches before critical experiments (e.g., peptide synthesis) to avoid side reactions from degraded Fmoc .
Structural and Functional Insights
Q. How does the thiomorpholine-1,1-dioxide ring influence the compound’s conformational stability in solution?
Methodological Answer:
Q. What structural analogs of this compound have been explored for SAR studies in medicinal chemistry?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
